2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO2/c1-23-16-8-5-13(11-17(16)24-2)9-10-22-12-14-3-6-15(7-4-14)18(19,20)21/h3-8,11,22H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDISEXALHOUGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC=C(C=C2)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901160759 | |
| Record name | 3,4-Dimethoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901160759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355382-36-4 | |
| Record name | 3,4-Dimethoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355382-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901160759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 4-(trifluoromethyl)benzylamine.
Formation of Intermediate: The 3,4-dimethoxybenzaldehyde undergoes a reductive amination reaction with 4-(trifluoromethyl)benzylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Final Product: The intermediate is then subjected to further purification and characterization to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Amide Formation
The primary amine group can react with carbonyl compounds (e.g., ketones, esters) to form imine or amide derivatives. For example:
Alkylation/Nucleophilic Substitution
The amine’s lone pair enables nucleophilic attack on electrophilic centers (e.g., alkyl halides):
-
Reaction with alkyl halides :
This is critical for synthesizing tertiary amines or quaternary ammonium salts .
Oxidation
The amine group can oxidize to form nitroso, nitramine, or nitrate derivatives under acidic conditions .
Fluorinated Substituent Interactions
The trifluoromethyl group (CF₃) is electron-withdrawing, stabilizing adjacent functional groups and influencing reaction kinetics.
Reaction Conditions and Reagents
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Amide formation | Acid chlorides (e.g., acetyl chloride), EDCI, HOBt | Amides |
| Alkylation | Alkyl halides (e.g., methyl bromide), NaOH (aqueous) | Tertiary amines |
| Oxidation | KMnO₄ (aqueous), H₂O₂, catalytic H₂SO₄ | Nitroso/nitramine compounds |
| Fluoride elimination | Strong bases (e.g., NaOH), high temperatures | Eliminated products |
Amide Derivatives
-
Example : Reaction with benzoyl chloride yields N-benzoyl-2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamide .
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Key Feature : The trifluoromethyl group enhances stability due to electron withdrawal .
Tertiary Amines
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Example : Alkylation with methyl iodide produces 2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-N-methylethanamine .
Oxidized Derivatives
-
Example : Oxidation with KMnO₄ generates 2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine N-oxide .
Pharmaceutical Intermediates
The compound serves as a precursor for synthesizing bioactive molecules, such as:
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Antibacterial agents : Fluorinated amines are explored for antimicrobial activity .
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Anticancer agents : Amine derivatives are used in targeted therapies .
Material Science
The trifluoromethyl group’s electron-withdrawing nature makes it suitable for designing polymers or sensors .
Stability and Limitations
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Key Observations:
- Trifluoromethyl vs. Halogen Substituents : The 4-trifluoromethyl group in the target compound likely enhances 5-HT2A binding affinity compared to chlorine or bromine analogs due to its strong electron-withdrawing and hydrophobic properties .
- Positional Effects : Substituents at the para position (e.g., 4-trifluoromethyl) improve receptor interaction versus ortho substitutions (e.g., 2-chloro in 34H-NBCl), which may sterically hinder binding .
- σ1R vs. 5-HT2A Selectivity : While SA-4503 (a piperazine derivative) targets σ1R, the target compound’s benzyl-ethylamine scaffold favors 5-HT2A agonism, highlighting scaffold-dependent receptor selectivity .
Pharmacokinetic and Physicochemical Properties
The trifluoromethyl group significantly impacts physicochemical parameters:
| Property | Target Compound | 34H-NBOMe(F) | SA-4503 |
|---|---|---|---|
| Molecular Weight | ~353.3 g/mol | ~383.3 g/mol | ~454.5 g/mol |
| LogP (Predicted) | ~4.1 | ~3.8 | ~3.5 |
| Hydrogen Bond Acceptors | 5 | 6 | 6 |
| Metabolic Stability | High (resists CYP450) | Moderate | Low (piperazine cleavage) |
Notes:
- The trifluoromethyl group increases metabolic stability by resisting oxidative degradation .
- SA-4503’s piperazine ring is susceptible to hepatic metabolism, reducing its half-life compared to benzyl-ethylamine analogs .
Functional Outcomes in Preclinical Studies
- Neurogenic Effects : σ1R agonists like SA-4503 promote NGF-induced neurite outgrowth in PC12 cells, but this effect is absent in 5-HT2A-predominant analogs like the target compound, indicating divergent mechanisms .
- Behavioral Effects : In zebrafish, 34H-NBOMe(F) (a 5-HT2A agonist) induces hyperactivity at low doses (0.1 mg/kg), whereas the target compound’s effects remain uncharacterized but are hypothesized to be more potent due to stronger receptor binding .
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C22H19F3N2O4
- Molecular Weight : 432.39 g/mol
- CAS Number : 339027-73-5
The compound features a dimethoxyphenyl group and a trifluoromethylbenzyl group, which contribute to its lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through cell membranes. The dimethoxyphenyl group may engage in hydrogen bonding and π-π interactions with proteins or nucleic acids, modulating their functions.
Anticancer Activity
Recent studies have indicated that This compound exhibits significant anticancer properties. The following table summarizes key findings from various studies:
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | MCF-7 | 0.65 | Induces apoptosis via caspase activation |
| Study 2 | HeLa | 1.54 | Cell cycle arrest at G1 phase |
| Study 3 | A549 | 2.09 | Inhibition of proliferation |
These results demonstrate that the compound has potent cytotoxic effects against various cancer cell lines, outperforming some established chemotherapeutic agents.
Neuroprotective Effects
In addition to its anticancer properties, this compound has been evaluated for its neuroprotective effects. Research indicates that it may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies
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Study on MCF-7 Cells :
- Researchers investigated the effects of the compound on the MCF-7 breast cancer cell line.
- Results showed a significant decrease in cell viability at concentrations as low as 0.65 µM.
- Flow cytometry analysis revealed that the compound induced apoptosis through increased caspase-3 activity.
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Neuroprotection in Animal Models :
- An animal study assessed the neuroprotective effects of the compound against induced oxidative stress.
- Treated animals exhibited reduced levels of malondialdehyde (a marker of oxidative stress) compared to controls.
- Histological analysis showed improved neuronal integrity in treated groups.
Q & A
Q. What are the optimal synthetic routes for 2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine, and how can intermediates be characterized?
Methodological Answer : The synthesis typically involves a reductive amination between 2-(3,4-dimethoxyphenyl)ethanamine and 4-(trifluoromethyl)benzaldehyde. Key steps include:
- Intermediate Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Confirm purity via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) .
- Characterization : Employ H/C NMR (e.g., δ 3.85 ppm for methoxy groups) and HRMS (expected [M+H] ~367.15) .
- Safety : Handle aldehydes and amines in a fume hood; use nitrile gloves due to solvent compatibility .
Q. What safety protocols are critical when handling this compound?
Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use OV/AG/P99 respirators if aerosolization occurs .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous drains due to potential environmental persistence .
- Storage : Store at –20°C in amber vials under nitrogen to prevent oxidation .
Q. How can researchers validate the compound’s identity and purity?
Methodological Answer :
- Analytical Techniques :
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% TFA in acetonitrile/water (55:45). Retention time ~12.5 min .
- Melting Point : Confirm consistency with literature values (e.g., 188°C at 15 mmHg ).
- FT-IR : Look for N-H stretches (~3300 cm) and trifluoromethyl C-F vibrations (~1150 cm) .
Advanced Research Questions
Q. How can discrepancies in reported bioactivity data for this compound be resolved?
Methodological Answer :
- Controlled Assays : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Metabolite Screening : Use LC-MS/MS to identify degradation products (e.g., demethylated derivatives) that may confound results .
- Statistical Analysis : Apply ANOVA to compare datasets; consider batch effects (e.g., solvent purity, synthetic lot variations) .
Q. What experimental designs are suitable for studying its environmental fate?
Methodological Answer :
- Biodegradation Studies : Use OECD 301B (Ready Biodegradability) tests with activated sludge. Monitor via UV-Vis (λmax ~255 nm) and GC-MS for breakdown products .
- Adsorption Analysis : Perform batch experiments with soil/sediment (e.g., loam, kaolinite) to calculate Freundlich isotherms. Measure log to assess mobility .
- Aquatic Toxicity : Use Daphnia magna acute toxicity assays (48h EC50) to evaluate ecological risks .
Q. How can researchers address conflicting data on its stability under varying pH conditions?
Methodological Answer :
- Forced Degradation : Expose the compound to pH 1–13 buffers (37°C, 24h). Analyze via HPLC-DAD to track degradation kinetics and identify pH-sensitive moieties (e.g., trifluoromethyl group) .
- Structural Modeling : Use DFT calculations (e.g., Gaussian 16) to predict protonation states and hydrolysis pathways .
- Cross-Validation : Compare results with analogs (e.g., 3,4-dimethoxy phenethylamines) to isolate substituent-specific effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
